molecular formula C14D11H9ClF3N2O·HCl B602605 Mapenterol hydrochloride CAS No. 1325559-18-9

Mapenterol hydrochloride

Cat. No. B602605
M. Wt: 372.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Mapenterol hydrochloride is a type of β2-adrenoceptor agonist . It has been used as a standard for the simultaneous detection of multiple drug residues in commercial livestock synovial fluids . It has also been used as an illicit feed additive to promote growth in livestock .


Molecular Structure Analysis

The molecular formula of Mapenterol hydrochloride is C14H21Cl2F3N2O . The molecular weight is 361.23 g/mol . The InChI string representation of its structure is InChI=1S/C14H20ClF3N2O.ClH/c1-4-13(2,3)20-7-11(21)8-5-9(14(16,17)18)12(19)10(15)6-8;/h5-6,11,20-21H,4,7,19H2,1-3H3;1H .


Physical And Chemical Properties Analysis

Mapenterol hydrochloride is a solid substance with a white to off-white color . It is soluble in water, with a solubility of 25 mg/mL . It should be stored at 4°C in sealed storage, away from moisture .

Scientific Research Applications

  • Interaction with Serum Albumins : Mapenterol has been studied for its interactions with bovine serum albumin (BSA) and human serum albumin (HSA). It exhibits strong quenching of the intrinsic fluorescence of BSA and HSA through static quenching procedures. The binding of mapenterol to these proteins affects their conformation and secondary structure, as evidenced by changes in fluorescence and circular dichroism spectra. Molecular docking studies confirmed mapenterol's binding to Sudlow site I of BSA/HSA, with distances between the donor and acceptor calculated using Förster non-radiative energy transfer theory (FRET) (Bi, Zhao, Wang, & Zhou, 2016).

  • Detection in Liver and Meat : A methodology using Gas Chromatography-Mass Spectrometry (GC-MS) for detecting β-agonist residues, including mapenterol, in liver and meat samples has been developed. This optimized method involved extractions with hydrochloric tris(hydroxymethyl)aminomethane and tert-butyl-methyl ether, defatting with hexane, and solid-phase extraction. The method fulfills all EU criteria for validation and is effective in detecting mapenterol at low concentrations (Karamolegou et al., 2018).

  • Clinical Impact of Hydrogel-forming Microneedle Array Patches (MAPs) : This study doesn't directly relate to Mapenterol hydrochloride, but discusses the clinical impact of MAPs in patient monitoring and the management of non-melanoma skin cancers. The study demonstrates that repeat MAP application does not lead to prolonged skin reactions or disruption of skin barrier function, nor does it initiate systemic reactions in volunteers (Al-Kasasbeh et al., 2020).

  • Rapid Test Strip Detection : An immunochromatographic test strip method has been developed for detecting mapenterol and mabuterol in pig urine. The test is sensitive, rapid, and specific for on-site screening, with a semi-quantitative cut-off limit as low as 10 ng/mL (Ge, Suryoprabowo, Wu, Zheng, & Kuang, 2018).

Safety And Hazards

Mapenterol hydrochloride should be handled with care. Avoid breathing dust/fume/gas/mist/vapours/spray and wash skin thoroughly after handling . Use only outdoors or in a well-ventilated area and wear protective gloves/eye protection/face protection . In case of fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be produced .

Relevant Papers One paper titled “Study on the interactions of mapenterol with serum albumins using multi-spectroscopy and molecular docking” investigates the interactions of Mapenterol hydrochloride with bovine serum albumin (BSA) and human serum albumin (HSA) using various spectroscopy and molecular docking techniques . The study found that Mapenterol hydrochloride has a strong ability to quench the intrinsic fluorescence of BSA and HSA through static quenching procedures .

properties

IUPAC Name

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClF3N2O.ClH/c1-4-13(2,3)20-7-11(21)8-5-9(14(16,17)18)12(19)10(15)6-8;/h5-6,11,20-21H,4,7,19H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJSGOMCMMDPEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60538091
Record name 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mapenterol hydrochloride

CAS RN

54238-51-6, 1325559-18-9
Record name 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mapenterol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1325559-18-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
27
Citations
Q Feng, W Yang, G Chen… - LCGC North America, 2011 - chromatographyonline.com
… ; ractopamine hydrochloride, brombuterol hydrochloride, cimaterol, clenpenterol hydrochloride, mabuterol hydrochloride, tulobuterol hydrochloride, mapenterol hydrochloride, cimbuterol…
Number of citations: 7 www.chromatographyonline.com
Z Zhang, H Yan, F Cui, H Yun, X Chang, J Li… - Food Analytical …, 2016 - Springer
The objective of the present study is to develop and optimize a simple, high-throughput method for determining 14 β-agonists (ie, banbuterol, brombuterol, cimaterol, cimbuterol, …
Number of citations: 24 link.springer.com
F Sai, M Hong, Z Yunfeng, C Hui**g… - Journal of agricultural …, 2012 - ACS Publications
… Brombuterol hydrochloride, clenisopenterol hydrochloride, clencyclohexerol, clenhexerol, cimbuterol, and mapenterol hydrochloride were purchased from WITEGA Laboratorien Berlin-…
Number of citations: 88 pubs.acs.org
L Giannetti, G Ferretti, V Gallo, F Necci, A Giorgi… - … of Chromatography B, 2016 - Elsevier
Beta-sympathomimetic compounds are widely used in therapy because of the bronchodilator, smooth muscle-relaxant and tocolytic properties. However, their growth promoting and …
Number of citations: 23 www.sciencedirect.com
S Ouyang, D Zhang, T Zhu, S Yu, QN Hu, Y Le - Toxicology in Vitro, 2021 - Elsevier
… hydrochloride, bitolterol mesylate, albuterol (salbutamol), salmeterol, orciprenaline, reproterol, cimaterol, clenproperol, hydroxymethyl clenbuterol, mapenterol hydrochloride, …
Number of citations: 1 www.sciencedirect.com
J Li, Z Zhang, X Liu, H Yan, S Han, H Zhang… - Food analytical …, 2014 - Springer
In the present study, a method for analysis of 14 β-agonists in weight-reducing dietary supplements using the QuEChERS procedure followed by UHPLC-ESI/MS-MS based on two scan …
Number of citations: 10 link.springer.com
YN Wu, H Miao, S Fan, YF Zhao - Science China Chemistry, 2010 - Springer
… Brombuterol-HCl (>99%), clenisopenterol-HCl (>99%), clencyclohexerol hydrochloride (>99.5%), clenhexerol (>99%), cimbuterol (>99%), and mapenterol hydrochloride (>99%) were …
Number of citations: 13 link.springer.com
Q Feng, W Yang, G Chen, W Ling - LCGC Europe, 2012 - chromatographyonline.com
… ; ractopamine hydrochloride, brombuterol hydrochloride, cimaterol, clenpenterol hydrochloride, mabuterol hydrochloride, tulobuterol hydrochloride, mapenterol hydrochloride, …
Number of citations: 0 www.chromatographyonline.com
C Bozzolino, M Leporati, F Gani, C Ferrero… - … of pharmaceutical and …, 2018 - Elsevier
A fast analytical method for the simultaneous detection of 24 β 2 -agonists in human urine was developed and validated. The method covers the therapeutic drugs most commonly …
Number of citations: 8 www.sciencedirect.com
T Li, J Cao, Z Li, X Wang, P He - Food chemistry, 2016 - Elsevier
Broad screening and identification of β-agonists in feed, serum, urine, muscle and liver samples was achieved in a quick and highly sensitive manner using ultra high performance …
Number of citations: 56 www.sciencedirect.com

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